![molecular formula C7H15NO2 B2376779 [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol CAS No. 23513-25-9](/img/structure/B2376779.png)

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

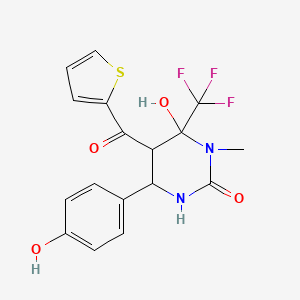

“[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol” would be a variation of this basic piperidine structure.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Applications De Recherche Scientifique

Structural and Spectroscopic Analysis : The complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid has been analyzed using X-ray diffraction, FTIR, and NMR spectroscopy. This research provides insights into the structural and spectroscopic properties of hydrogen-bonded complexes involving derivatives of (2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol (Dega-Szafran et al., 2018).

Catalytic Applications : Research has shown that cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the compound , can catalyze oxidative cyclization of alkenols. This finding is significant for understanding Lewis acid catalysis in organic synthesis (Dönges et al., 2014).

Synthesis and Crystal Structure : The synthesis and crystal structure of derivatives of this compound, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been extensively studied. These studies contribute to our understanding of molecular structures and crystallography, which is crucial in the field of materials science and chemistry (Girish et al., 2008).

Electrochemical Synthesis : The electrochemical oxidation of 2-substituted piperidines has been explored as a key step in the synthesis of hydroxylated γ-amino acids. This research highlights the role of electrochemistry in facilitating complex organic syntheses (Bodmann et al., 2006).

NMR Spectroscopy Applications : The application of two-dimensional NMR spectroscopy for studying substituted piperidine derivatives has been demonstrated, particularly in the analysis of compounds like 1-methyl-2-piperidine methanol. Such studies are essential for understanding molecular interactions and structures (Cholli & Pennino, 1988).

Solvent-Dependent Dynamics : Investigations into the solvent-dependent excited state dynamics of derivatives like 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde have been carried out. This research contributes to the understanding of molecular switches based on intramolecular proton transfer (Manolova et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3R)-2-(hydroxymethyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYHFZLWVHOKNM-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)

![2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile](/img/structure/B2376698.png)

![5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2376703.png)

![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)

![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)

![1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2376716.png)

![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)

![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)